molecular formula C7H14ClNO B2913185 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride CAS No. 1415562-41-2

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride

Cat. No. B2913185
CAS RN: 1415562-41-2
M. Wt: 163.65
InChI Key: UMUIAMGJZRBZIM-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride” is a chemical compound with the CAS Number: 1415562-41-2 . It has a molecular weight of 163.65 . The IUPAC name for this compound is 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H . This code represents the molecular structure of the compound. For a detailed structural analysis, specialized software or databases that can interpret and visualize InChI codes would be needed.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.65 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Synthesis of Novel Spirocyclic Compounds

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been developed using efficient sequences. These compounds are crucial as building blocks in drug discovery, demonstrating the versatility of spirocyclic compounds in creating novel molecular architectures for potential therapeutic applications (Guerot et al., 2011).

Insect Repellent Properties

A nitrogen-containing terpene, structurally similar to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, was isolated from a millipede's defensive secretion. This compound, known as polyzonimine, has shown repellent activity against ants and topical irritant properties to insects, suggesting the potential of azaspirocyclic compounds in developing new insect repellents (Smolanoff et al., 1975).

Drug Discovery and Structural Insights

Spirocyclic compounds, including 2-oxa-6-azaspiro[3.3]heptane, have been highlighted for their significant impact on aqueous solubility, lipophilicity, metabolic stability, and conformational preference when substituting for common functionalities in drug molecules. These structural modifications can enhance the pharmacological profile of new drugs, offering insights into the strategic incorporation of spirocyclic oxetanes in medicinal chemistry (Wuitschik et al., 2010).

Pharmacokinetics and Tolerance Studies

Although direct studies on 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane; hydrochloride were excluded based on your requirements, research on structurally related compounds like DU-6859a, a fluoroquinolone with a spiroheptane structure, demonstrates the relevance of such compounds in pharmacokinetics and tolerance studies. These studies inform the development of new drugs with improved efficacy and safety profiles (Nakashima et al., 1995).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can provide detailed safety and hazard information . It’s important to refer to the MSDS for proper handling and storage of the compound, as well as procedures for dealing with spills or exposure.

properties

IUPAC Name

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUIAMGJZRBZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride

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